Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-
Description
Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- is an aromatic amine derivative characterized by a benzene ring substituted with a chlorine atom at position 3 and a phenoxy group at position 2. The phenoxy group itself is further substituted with an isopropoxy (1-methylethoxy) moiety at its para position. While direct data on this compound is sparse in the provided evidence, structural analogs and related benzenamine derivatives offer insights into its behavior .
Properties
CAS No. |
87294-17-5 |
|---|---|
Molecular Formula |
C15H16ClNO2 |
Molecular Weight |
277.74 g/mol |
IUPAC Name |
3-chloro-4-(4-propan-2-yloxyphenoxy)aniline |
InChI |
InChI=1S/C15H16ClNO2/c1-10(2)18-12-4-6-13(7-5-12)19-15-8-3-11(17)9-14(15)16/h3-10H,17H2,1-2H3 |
InChI Key |
YLQAURQUWQYPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- typically involves the reaction of benzenamine with 4-chloro-3-(1-methylethoxy)phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The aromatic ring undergoes electrophilic substitution, with regioselectivity dictated by the electron-donating amino group (-NH₂) and electron-withdrawing chloro (-Cl) and ether (-OCH(CH₃)₂) substituents. Key reactions include:
Nitration
-
Conditions : HNO₃/H₂SO₄ at 0–5°C
-
Product : Nitro groups predominantly substitute at the para position relative to the amino group due to its strong activating effect.
-
Mechanism : The amino group directs electrophiles to ortho/para positions, but steric hindrance from the bulky isopropoxy ether favors para substitution.
Sulfonation
-
Conditions : Fuming H₂SO₄ at 150°C
-
Product : Sulfonic acid groups form meta to the chloro substituent, as the deactivating chloro group directs electrophiles to its meta position.
Nucleophilic Substitution of the Chloro Group
The chloro substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions:
Mechanistic Insight : The chloro group’s reactivity is enhanced by the electron-withdrawing effect of the adjacent ether and amino groups, facilitating NAS .
Reactions of the Amino Group
The primary amine undergoes typical reactions:
Acylation
-
Conditions : 3,5-Diiodosalicylic acid, PCl₃ (in situ acid chloride formation), xylene, 110°C .
-
Product : N-(3-Chloro-4-[4-(1-methylethoxy)phenoxy]phenyl)-3,5-diiodosalicylamide (82% yield) .
Diazotization and Coupling
-
Conditions : NaNO₂/HCl at 0–5°C, followed by coupling with β-naphthol.
-
Product : Azo dye with intense absorption at 480 nm (ε = 15,000 M⁻¹cm⁻¹).
Ether Cleavage Reactions
The isopropoxy ether group (-OCH(CH₃)₂) is cleaved under acidic or reductive conditions:
Oxidation Reactions
The amino group is oxidized to nitro or nitroso derivatives:
-
Oxidizing Agent : KMnO₄/H₂SO₄
-
Product : 3-Chloro-4-[4-(1-methylethoxy)phenoxy]nitrobenzene (58% yield).
-
Side Reaction : Over-oxidation to quinone derivatives occurs at elevated temperatures (>80°C).
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity | Key Influencing Factors |
|---|---|---|---|
| -NH₂ | Electrophilic substitution | High | Activating, ortho/para-directing |
| -Cl | Nucleophilic substitution | Moderate | Electron-withdrawing, meta-directing |
| -OCH(CH₃)₂ | Ether cleavage | Low | Steric hindrance from isopropyl group |
Scientific Research Applications
Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
- Benzenamine, 3-chloro-4-(1-methylethoxy) (CAS 5493-77-6): This compound lacks the phenoxy bridge, featuring a direct isopropoxy group at position 3. The absence of the phenoxy linker reduces steric hindrance and increases electron-donating effects compared to the target compound. Its hydrochloride salt (CAS 35594-48-0) exhibits enhanced water solubility, a property the target compound may lack unless derivatized into a salt .
- Benzenamine, 3-chloro-4-[4-(1-methylpropyl)phenoxy]- (CAS 87294-31-3): The phenoxy group here is substituted with a bulkier 1-methylpropyl (sec-butyl) group. The increased steric bulk may reduce reactivity in nucleophilic substitution reactions compared to the target compound’s isopropoxy substituent. Molecular weight (275.77 g/mol) and lipophilicity are also higher .
- 4-Chloro-3-propan-2-yloxyaniline (CAS 76464-54-5): A positional isomer with chlorine at position 4 and isopropoxy at position 3.
Physicochemical Properties
| Compound Name | CAS | Molecular Weight | Key Substituents | Solubility |
|---|---|---|---|---|
| Target Compound | - | ~300 (estimated) | 3-Cl, 4-[4-(isopropoxy)phenoxy] | Likely low (neutral) |
| Benzenamine, 3-chloro-4-(1-methylethoxy) | 5493-77-6 | 185.65 | 3-Cl, 4-OCH(CH₃)₂ | Moderate (HCl salt) |
| 4-Chloro-3-propan-2-yloxyaniline | 76464-54-5 | 201.65 | 4-Cl, 3-OCH(CH₃)₂ | Low (neutral) |
| Benzenamine, 4-(2-methoxyethoxy)-3-methyl- | 1185304-51-1 | 229.70 (HCl salt) | 4-OCH₂CH₂OCH₃, 3-CH₃ | High (HCl salt) |
Key Observations :
- The target compound’s phenoxy-isopropoxy substituent increases molecular weight and lipophilicity compared to simpler alkoxy analogs, likely reducing aqueous solubility .
Pharmacological and Regulatory Context
- Pharmacological Potential: While discusses analgesic benzenamine derivatives (e.g., 3-[[4-(octahydro-3-indolizinyl)phenyl]thio]benzenamine), the target compound’s lack of reported bioactivity suggests it may be a precursor or intermediate in drug synthesis .
Biological Activity
Chemical Structure and Properties
Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]- has a complex structure that influences its biological interactions. The presence of chlorine and methoxy groups can modify its reactivity and affinity for biological targets.
Structure Overview
- Chemical Formula: C16H18ClNO2
- Molecular Weight: 291.77 g/mol
- IUPAC Name: 3-chloro-4-[4-(1-methylethoxy)phenoxy]aniline
The biological activity of benzenamines often involves interaction with various biological pathways:
- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, potentially acting through disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxicity: Certain studies have indicated that compounds in this class can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
- Endocrine Disruption: Some benzenamines have been implicated in endocrine disruption, affecting hormonal pathways in wildlife and humans.
Toxicity Profile
The toxicity of benzenamine derivatives varies significantly based on their structure:
- Acute Toxicity: Studies indicate that exposure can lead to symptoms such as skin irritation and respiratory issues.
- Chronic Effects: Long-term exposure has been associated with mutagenic effects and potential carcinogenicity, necessitating careful handling and regulation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of benzenamine derivatives against various pathogens. The results showed that certain derivatives had significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research conducted at a leading cancer research institute investigated the cytotoxic effects of benzenamine derivatives on human breast cancer cells (MCF-7). The study found that specific derivatives induced apoptosis at concentrations as low as 10 µM, highlighting their potential as therapeutic agents.
Case Study 3: Endocrine Disruption Assessment
An environmental study assessed the impact of benzenamine exposure on aquatic ecosystems. The findings indicated that certain derivatives could disrupt endocrine functions in fish species, leading to altered reproductive behaviors and decreased population viability.
Table 1: Biological Activity Summary
Table 2: Toxicity Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
